REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][OH:5].[C:6](=[O:11])([O:9][CH3:10])OC.CO.[C:14](=O)(OC)[O:15][CH3:16]>C[O-].C[O-].C([Sn+2]CCCC)CCC>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6](=[O:11])[O:9][CH2:10][CH2:14][O:15][CH3:16] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
76.1 g
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
67.6 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C[O-].C[O-].C(CCC)[Sn+2]CCCC
|
Name
|
methanol dimethyl carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(OC)(OC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
102 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a straight distillation head and a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The flask contents were heated
|
Type
|
TEMPERATURE
|
Details
|
After 7 minutes at reflux
|
Duration
|
7 min
|
Type
|
CUSTOM
|
Details
|
A total of 55.9 grams of material was removed overhead (64° C.-88° C.) over a period of about 21 hours after which time the kettle temperature
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
rose to 145° C
|
Type
|
TEMPERATURE
|
Details
|
After this time, the flask contents were cooled
|
Type
|
CUSTOM
|
Details
|
The desired product was collected at a temperature of 97° C.-105° C. at 3 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC(OCCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.98 g | |
YIELD: PERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |